Z-Phe-Trp-OH

Descripción

The exact mass of the compound Z-Phe-Trp-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334025. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Z-Phe-Trp-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Phe-Trp-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

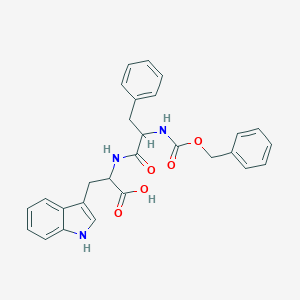

IUPAC Name |

3-(1H-indol-3-yl)-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O5/c32-26(30-25(27(33)34)16-21-17-29-23-14-8-7-13-22(21)23)24(15-19-9-3-1-4-10-19)31-28(35)36-18-20-11-5-2-6-12-20/h1-14,17,24-25,29H,15-16,18H2,(H,30,32)(H,31,35)(H,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJAHPOAFDDPPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318684 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]phenylalanyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16856-28-3 |

Source

|

| Record name | NSC334025 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(Benzyloxy)carbonyl]phenylalanyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Z-Phe-Trp-OH chemical structure and molecular weight

Structural Analysis, Physicochemical Profiling, and Enzymological Applications[1]

Executive Summary

Z-Phe-Trp-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-tryptophan) represents a critical dipeptide scaffold in the study of metalloprotease mechanisms and supramolecular self-assembly.[] Unlike simple aliphatic peptides, the presence of three distinct aromatic systems—the benzyloxycarbonyl (Z) protecting group, the phenyl ring of Phenylalanine (Phe), and the indole moiety of Tryptophan (Trp)—confers unique

Chemical Identity & Structural Elucidation[1][2][3]

Z-Phe-Trp-OH is an N-protected dipeptide.[] The "Z" group (Carbobenzoxy) renders the N-terminus hydrophobic and prevents racemization during coupling, a critical feature when maintaining the L-L stereochemistry required for biological recognition.

2.1 Physicochemical Data Matrix[]

| Parameter | Specification | Technical Note |

| Chemical Name | Z-L-Phe-L-Trp-OH | IUPAC: (2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |

| CAS Number | 16856-28-3 | Verified Registry Number |

| Molecular Formula | High aromatic carbon content | |

| Molecular Weight | 485.54 g/mol | Monoisotopic Mass: 485.1951 |

| Melting Point | 165 - 167 °C | Indicates high crystalline stability due to intermolecular H-bonding and stacking |

| Solubility | MeOH, DMF, DMSO | Low water solubility; requires pH adjustment (alkaline) or organic co-solvent |

| pKa (COOH) | ~3.6 - 3.8 | Carboxyl group is acidic; exists as anion at physiological pH |

2.2 Structural Topology & Pharmacophore Analysis[]

The molecule consists of three hydrophobic domains linked by a polar peptide backbone. This amphiphilic nature drives its utility in self-assembly and enzyme binding.[]

Figure 1: Pharmacophore segmentation of Z-Phe-Trp-OH showing functional domains.[]

Synthesis & Purification Protocols

While Solid Phase Peptide Synthesis (SPPS) is common, solution-phase synthesis is often preferred for short fragments like Z-Phe-Trp-OH to ensure cost-effectiveness and scalability.[] The following protocol utilizes the N-Hydroxysuccinimide (OSu) active ester method , which minimizes racemization compared to DCC coupling.

3.1 Validated Solution-Phase Protocol

Rationale: The Z-group is stable to basic conditions used during coupling but sensitive to catalytic hydrogenation or strong acids (HBr/AcOH).[] Therefore, we couple Z-Phe-OSu with free Trp in a mixed aqueous/organic solvent.[]

Step-by-Step Methodology:

-

Preparation of Reactants:

-

Dissolve L-Tryptophan (1.0 eq) in a solution of

(1.0 eq) in water. -

Note: The pH must be ~8.0-9.0 to ensure the amino group of Trp is unprotonated (

) and nucleophilic, while the carboxylate is ionized (

-

-

Coupling Reaction:

-

Dissolve Z-L-Phe-OSu (Z-Phenylalanine N-hydroxysuccinimide ester, 1.0 eq) in Dimethoxyethane (DME) or Acetone.[]

-

Add the Z-Phe-OSu solution dropwise to the Trp solution with vigorous stirring.[]

-

Control: Maintain temperature at 0–5 °C initially to suppress hydrolysis of the active ester, then allow to warm to Room Temperature (RT) overnight.

-

-

Work-up:

-

Acidify the reaction mixture carefully with 1N HCl to pH ~2-3.[]

-

Observation: The product Z-Phe-Trp-OH will precipitate or form an oil as it protonates.[]

-

Extract into Ethyl Acetate (EtOAc).[] Wash organic layer with water and brine.[]

-

-

Purification:

-

Dry over

, filter, and evaporate. -

Recrystallization: Dissolve in minimum hot Ethanol/Methanol and add water until turbid.[] Cool to 4 °C.

-

Purity Check: HPLC (C18 column, Water/Acetonitrile gradient).[]

-

Figure 2: Process flow for the solution-phase synthesis of Z-Phe-Trp-OH.[]

Enzymological Applications: Thermolysin Probe

Z-Phe-Trp-OH is a classic substrate/inhibitor analogue for Thermolysin , a thermostable neutral metalloproteinase.[] It is widely used to map the

4.1 Mechanistic Insight

Thermolysin contains a Zinc ion (

-

The carbonyl oxygen of the scissile bond (between Phe and Trp) coordinates with the

. -

However, for Z-Phe-Trp-OH (acting as a product analogue or slow substrate), NMR studies have shown that the terminal carboxylate of the Trp residue can coordinate directly to the Zinc ion in a bidentate or monodentate manner, displacing the catalytic water molecule.

-

Spectroscopic Shift: The

NMR signal of the carboxylate carbon shifts significantly (from ~179 ppm to ~183 ppm) upon binding, serving as a reporter for the active site environment.

4.2 Experimental Assay Setup

-

Buffer: 0.1 M Tris-HCl, pH 7.5, containing 10 mM

(Ca is essential for Thermolysin stability). -

Detection: UV absorbance at 280 nm (Trp indole) or HPLC monitoring of cleavage products (if hydrolysis occurs).[]

-

Kinetic Parameters: Z-Phe-Trp-OH is often used to determine

(inhibition constant) if used as a product inhibitor, or

Figure 3: Kinetic pathway of Thermolysin interaction.[] Z-Phe-Trp-OH mimics the enzyme-product complex, often acting as a competitive inhibitor.[]

References

-

Ceruso, M., et al. (2011).[][2] Mechanism of the binding of Z-L-tryptophan and Z-L-phenylalanine to thermolysin and stromelysin-1 in aqueous solutions. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.[] Retrieved from [Link]

Sources

Z-L-Phe-L-Trp-OH CAS number 16856-28-3

This technical guide provides a comprehensive analysis of Z-L-Phe-L-Trp-OH (CAS 16856-28-3), a protected dipeptide with significant utility in neuropharmacology, supramolecular chemistry, and protease kinetics.

CAS Number: 16856-28-3 Synonyms: N-Carbobenzoxy-L-phenylalanyl-L-tryptophan; Z-Phe-Trp-OH Molecular Formula: C₂₈H₂₇N₃O₅ Molecular Weight: 485.53 g/mol

Executive Technical Summary

Z-L-Phe-L-Trp-OH serves as a critical junction molecule in two distinct fields: neurokinin pharmacology and peptide self-assembly . Historically, it represents a foundational scaffold in the development of Substance P (NK1 receptor) antagonists, establishing the hydrophobic pharmacophore required for receptor binding. In modern materials science, it is a "minimalist" building block for hydrogels, utilizing the π-π stacking interactions of the benzyloxycarbonyl (Z) group, phenylalanine phenyl ring, and tryptophan indole ring to form nanofibrous networks.

Physicochemical Profile

| Property | Specification | Technical Note |

| Appearance | White to off-white powder | Hygroscopic; store desiccated at -20°C. |

| Solubility | DMSO, Methanol, DMF | Insoluble in water at neutral pH; soluble in alkaline aqueous solution (pH > 8). |

| Purity Standard | ≥ 98% (HPLC) | Common impurities include Z-Phe-OH and free Trp. |

| pKa (approx) | 3.4 (C-term carboxyl) | The N-terminus is capped (Z-group), removing the amine pKa. |

| UV Absorption | λmax ~280 nm | Dominated by the Indole (Trp) and Phenyl (Phe/Z) chromophores. |

Pharmacology: Substance P Antagonism

Z-L-Phe-L-Trp-OH functions as a competitive antagonist at the Neurokinin-1 (NK1) receptor , the primary target for Substance P (SP).

Mechanism of Action

Substance P is an undecapeptide involved in nociception (pain) and inflammation.[1] Z-L-Phe-L-Trp-OH mimics the hydrophobic core of Substance P (specifically the Phe7-Phe8 region) but lacks the signaling capability, effectively blocking the receptor.

-

Binding Mode: The "Z" group and the Phe-Trp aromatic side chains intercalate into the hydrophobic pockets of the NK1 transmembrane domains, preventing the conformational change required for G-protein (Gq/11) activation.

-

Potency: While considered a "first-generation" antagonist with lower affinity (µM range) compared to modern non-peptide antagonists (e.g., Aprepitant), it remains a vital tool for studying peptide-receptor hydrophobic interactions.

Signaling Pathway Interference

The following diagram illustrates the NK1 signaling cascade and the specific blockade point of Z-L-Phe-L-Trp-OH.

Caption: Competitive antagonism of the NK1 receptor by Z-Phe-Trp-OH prevents Gq-mediated calcium release.

Supramolecular Chemistry: Hydrogel Formation

Beyond pharmacology, Z-L-Phe-L-Trp-OH is a premier example of a low-molecular-weight hydrogelator (LMWH) .

Self-Assembly Mechanism

The molecule possesses three aromatic moieties: the Benzyloxycarbonyl (Z) group, the Phenylalanine side chain, and the Tryptophan indole.

-

π-π Stacking: These aromatic rings stack in an offset parallel arrangement, driving the formation of long, distinct nanofibers.

-

Hydrogen Bonding: The amide backbone provides directional H-bonds (N-H···O=C) that stabilize the fibers.

-

Hydrophobic Effect: In aqueous environments, the hydrophobic aromatic groups cluster to minimize water contact, triggering gelation.

Application

These hydrogels are biocompatible and used for:

-

Drug Delivery: Entrapment of hydrophobic drugs within the fibrillar network.

-

3D Cell Culture: Mimicking the extracellular matrix (ECM).

Experimental Protocols

Protocol A: Solution-Phase Synthesis of Z-Phe-Trp-OH

Rationale: Solid-phase synthesis is efficient, but solution-phase is preferred for scaling up short dipeptides to avoid resin-bound aggregation issues common with Trp.

Reagents: Z-L-Phe-OH, H-L-Trp-OMe·HCl, DCC (Coupling), HOBt (Racemization suppressant), NMM (Base), NaOH (Saponification).

-

Activation: Dissolve Z-L-Phe-OH (10 mmol) and HOBt (11 mmol) in anhydrous DMF (30 mL) at 0°C.

-

Coupling: Add DCC (11 mmol). Stir for 30 min at 0°C.

-

Addition: Add H-L-Trp-OMe·HCl (10 mmol) and NMM (10 mmol). Stir at 0°C for 1 hour, then room temperature for 12 hours.

-

Filtration: Filter off the dicyclohexylurea (DCU) byproduct.

-

Workup: Dilute filtrate with EtOAc (100 mL). Wash sequentially with 5% KHSO₄, Sat. NaHCO₃, and Brine.[2] Dry over MgSO₄ and evaporate to yield Z-Phe-Trp-OMe .

-

Saponification (Deprotection): Dissolve ester in MeOH (20 mL). Add 1M NaOH (20 mL). Stir 2 hours.

-

Isolation: Acidify to pH 2 with 1M HCl. Extract with EtOAc.[2] Evaporate to obtain Z-Phe-Trp-OH .

Protocol B: pH-Switch Hydrogelation

Rationale: This method creates a self-supporting hydrogel without heating, preserving the integrity of any encapsulated cargo.

-

Dissolution: Suspend Z-Phe-Trp-OH (5 mg) in 0.9 mL deionized water.

-

Solubilization: Add 0.1 mL of 0.1M NaOH. Vortex until clear (pH ~10-11).

-

Gelation Trigger: Slowly add 0.1M HCl dropwise (or Glucono-δ-lactone for slow acidification) until pH reaches ~5.0.

-

Observation: The solution will turn opaque and solidify into a stable hydrogel within minutes to hours depending on the acidification rate.

Protocol C: Chymotrypsin Kinetic Assay

Rationale: Z-Phe-Trp-OH is a substrate for Chymotrypsin. This assay measures enzyme kinetics (

-

Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM CaCl₂.

-

Substrate Prep: Prepare stock Z-Phe-Trp-OH in DMSO (10 mM). Dilute to 10–500 µM in buffer.

-

Enzyme: Add

-Chymotrypsin (final conc. 10 nM). -

Detection: Monitor the release of L-Trp-OH via HPLC (C18 column, gradient ACN/Water) or decrease in substrate absorbance at 280 nm (though product interference requires careful blanking).

-

Calculation: Plot initial velocity (

) vs. [Substrate]. Fit to Michaelis-Menten equation.[5]

Synthesis Workflow Diagram

Caption: Solution-phase synthesis workflow for Z-Phe-Trp-OH involving coupling and saponification.

References

-

Substance P Antagonism: Cascieri, M. A., et al. (1994). Characterization of the interaction of N-acyl-L-tryptophan benzyl ester neurokinin antagonists with the human neurokinin-1 receptor. Journal of Biological Chemistry. Link

-

Peptide Self-Assembly: Gazit, E. (2007). Self-assembled peptide nanostructures: the growth of a new class of nanomaterials. Chemical Society Reviews. Link

-

Chymotrypsin Kinetics: Hedstrom, L. (2002).[6] Serine protease mechanism and specificity. Chemical Reviews. Link

-

Hydrogel Protocols: Adams, D. J., et al. (2013). The effect of the counterion on the self-assembly of dipeptide hydrogels. Soft Matter. Link

-

Synthesis Methodology: Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer Lab Manuals. Link

Sources

Technical Guide: Cbz-Phe-Trp-OH vs. Z-Phe-Trp-OH Nomenclature and Application

[1]

Executive Summary: The Nomenclature Verdict

In the context of peptide chemistry and drug development, Cbz-Phe-Trp-OH and Z-Phe-Trp-OH refer to the exact same chemical entity (CAS: 16856-28-3).[1]

-

Cbz: Derived from C arbob enz oxy.

-

Z: Derived from Z ervas (honoring Leonidas Zervas, co-inventor of the group).[2][3]

While the terms are chemically synonymous, the choice of nomenclature often signals the era of the literature or the specific region of the supplier. "Z" is the traditional IUPAC-accepted abbreviation often found in European literature and classic peptide chemistry texts, while "Cbz" is frequently used in broader organic synthesis contexts to avoid ambiguity with the Z/E geometric isomerism notation.

Key Chemical Identity

| Feature | Specification |

| Chemical Name | N-Benzyloxycarbonyl-L-Phenylalanyl-L-Tryptophan |

| Common Abbreviations | Z-Phe-Trp-OH; Cbz-Phe-Trp-OH |

| CAS Number | 16856-28-3 |

| Molecular Formula | C₂₈H₂₇N₃O₅ |

| Molecular Weight | 485.53 g/mol |

| Primary Utility | Peptide self-assembly (hydrogels), Protease substrate |

Structural Analysis and History

The protecting group was introduced in 1932 by Max Bergmann and Leonidas Zervas.[3][4] It revolutionized peptide synthesis by allowing the temporary protection of the amine functionality, preventing polymerization during the activation of the carboxylic acid.[4]

The structure below visualizes the identity of the molecule, highlighting that the "Z" group is simply a benzyl carbamate.

Figure 1: Structural connectivity of Z-Phe-Trp-OH. The Z-group protects the N-terminus, allowing the Phe-Trp coupling to occur without self-polymerization.[5]

The Tryptophan Challenge: Synthesis & Deprotection[3][4][9]

While the synthesis of Z-Phe-Trp-OH is straightforward via standard coupling (e.g., EDC/NHS or HATU), the removal of the Z group presents a specific challenge due to the presence of Tryptophan.[5]

The Problem: Catalyst Poisoning

The standard method for removing the Z group is catalytic hydrogenolysis (

Validated Deprotection Pathways

| Method | Reagents | Pros | Cons (Specific to Trp) |

| Catalytic Hydrogenolysis | Mild, neutral conditions.[5] | High Risk: Catalyst poisoning by Trp; potential indole reduction. | |

| Transfer Hydrogenolysis | Cyclohexadiene or Ammonium Formate, Pd/C | Faster, often overcomes poisoning. | Requires careful thermal control. |

| Acidolysis | HBr in Acetic Acid | Reliable cleavage.[4] | High Risk: Trp is sensitive to alkylation by the benzyl cation generated. Scavengers required. |

Experimental Protocols

Protocol A: Synthesis of Z-Phe-Trp-OH (Solution Phase)

Objective: Coupling Z-Phe-OH with H-Trp-OMe followed by hydrolysis.[5]

-

Activation: Dissolve Z-Phe-OH (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).[5] Stir for 5 minutes at

to form the activated ester. -

Coupling: Add H-Trp-OMe

HCl (1.1 eq) and additional DIPEA (1.0 eq). -

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane).[5]

-

Workup: Dilute with EtOAc, wash with 1N HCl, saturated

, and brine. Dry over -

Saponification (If free acid is needed): Dissolve the ester in MeOH/THF (1:1). Add LiOH (2.0 eq, 1M aq). Stir until starting material disappears. Acidify to pH 2 with 1N HCl and extract.

Protocol B: Deprotection of Z-Phe-Trp-OH (The "Safe" Route)

Objective: Removal of Z-group without damaging the Trp indole ring.[5]

Method: Transfer Hydrogenolysis

This method is preferred over standard

-

Preparation: Dissolve Z-Phe-Trp-OH (1 mmol) in anhydrous Methanol (10 mL) under Nitrogen.

-

Catalyst: Add 10% Pd/C (10% by weight of substrate). Caution: Pd/C is pyrophoric.[5][4]

-

Donor Addition: Add Ammonium Formate (5.0 eq) or 1,4-Cyclohexadiene (10.0 eq).

-

Reaction: Stir gently at room temperature (or mild heat,

).-

Expert Note: Monitor closely via HPLC. The reaction usually completes in 15–60 minutes.

-

-

Filtration: Filter through a Celite pad to remove the catalyst.[4]

-

Purification: Concentrate the filtrate. If Ammonium Formate was used, the residue may need lyophilization to remove excess salts.

Applications: Self-Assembly and Hydrogels[1][6][7][8]

Z-Phe-Trp-OH is not merely a synthetic intermediate; it is a functional biomaterial. The aromatic stacking interactions (

Mechanism of Self-Assembly

The dipeptide self-assembles into nanotubes and fibrillar networks in aqueous solution, creating hydrogels.[5] These are used in:

-

Drug Delivery: Encapsulation of hydrophobic drugs.

-

Tissue Engineering: Scaffolds for cell growth.

Figure 2: The pathway from single molecule to functional hydrogel material.[5]

References

-

Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese.[4][6] Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.[5]

-

Santa Cruz Biotechnology. Z-Phe-Trp-OH Product Data Sheet (CAS 16856-28-3). [5][7]

-

BenchChem. Catalytic Hydrogenolysis for N-Benzyl Deprotection: Protocols and Mechanisms.

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

-

Bachem. Z-Trp-OH and Peptide Nomenclature Standards.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Bergmann-Zervas Carbobenzoxy Method [drugfuture.com]

- 7. Z-Phe-Trp-OH | CAS 16856-28-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Guide: Z-Phe-Trp-OH Physical Properties & Characterization

The following technical guide details the physical properties, synthesis, and applications of Z-Phe-Trp-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-tryptophan). This document is structured for researchers requiring high-fidelity data for experimental design and compound characterization.

Part 1: Executive Technical Summary

Z-Phe-Trp-OH is a protected dipeptide widely utilized as a model substrate for proteolytic enzymes (specifically thermolysin and chymotrypsin) and as a building block in the synthesis of bioactive peptides. Its physicochemical profile is dominated by the interplay between two aromatic side chains (Phenylalanine and Tryptophan) and the hydrophobic benzyloxycarbonyl (Z/Cbz) protecting group. This unique "tri-aromatic" architecture confers distinct solubility and melting point characteristics driven by

Key Physical Parameters

| Property | Value / Description | Source Validation |

| IUPAC Name | (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | PubChem [1] |

| CAS Number | 16856-28-3 | ChemicalBook [2] |

| Molecular Formula | PubChem [1] | |

| Molecular Weight | 485.53 g/mol | PubChem [1] |

| Melting Point | 165 – 167 °C | Chem-Impex [3], BOC Sci [4] |

| Appearance | White to off-white crystalline powder | Sigma-Aldrich [5] |

| Solubility | Soluble in MeOH, DMF, DMSO; Sparingly soluble in | Experimental Consensus |

| pKa (Predicted) | ~3.6 (Carboxylic acid) | ChemicalBook [2] |

Part 2: Structural Analysis & Physical Behavior

Molecular Architecture

The physical stability of Z-Phe-Trp-OH arises from intramolecular and intermolecular forces. The molecule contains three aromatic systems:

-

Z-Group (Benzyl): Provides N-terminal protection and hydrophobic bulk.

-

Phenylalanine (Phe): Central aromatic residue allowing for

T-shaped or parallel stacking. -

Tryptophan (Trp): The indole ring is the largest hydrophobic amino acid side chain, contributing significantly to the high melting point (165–167 °C) compared to its constituent monomers (Z-Phe-OH MP: ~86 °C; Z-Trp-OH MP: ~126 °C).

Solubility & Hydrophobicity

Unlike free peptides, the Z-protection renders the N-terminus uncharged, significantly reducing water solubility.

-

Polar Organic Solvents (MeOH, DMF, DMSO): High solubility due to the disruption of intermolecular H-bonds.

-

Non-Polar Solvents (Hexane, Et2O): Poor solubility.

-

Aqueous Buffer: Soluble only at pH > 7.5 (as the carboxylate salt), but prone to precipitation upon acidification.

Part 3: Synthesis & Experimental Protocols

Synthesis Strategy: Chemical vs. Enzymatic

The synthesis of Z-Phe-Trp-OH can be achieved via classical solution-phase coupling or enzymatic condensation. The enzymatic route is particularly notable for this specific dipeptide as it is a classic example of Thermolysin-catalyzed condensation .

Figure 1: Comparison of Chemical and Enzymatic synthesis pathways for Z-Phe-Trp-OH.

Protocol: Active Ester Coupling (Recommended)

This protocol uses Z-Phe-OSu (N-hydroxysuccinimide ester) to minimize racemization and simplify purification.

Reagents:

-

Z-Phe-OSu (1.0 eq)

-

L-Tryptophan (1.1 eq)

-

Sodium Bicarbonate (

) -

Acetone/Water mixture

Step-by-Step Methodology:

-

Dissolution: Dissolve L-Tryptophan (1.1 eq) and

(2.2 eq) in water. -

Coupling: Dissolve Z-Phe-OSu (1.0 eq) in Acetone. Add this dropwise to the aqueous Tryptophan solution with vigorous stirring.

-

Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC (

:MeOH:AcOH 85:10:5). -

Work-up:

-

Evaporate Acetone under reduced pressure.

-

Acidify the remaining aqueous solution carefully to pH 2–3 using 1N HCl. Z-Phe-Trp-OH will precipitate.

-

-

Purification:

-

Extract into Ethyl Acetate.[3]

-

Wash with 1N HCl (remove unreacted Trp), Water, and Brine.

-

Dry over

and evaporate. -

Recrystallization: Recrystallize from EtOAc/Petroleum Ether or MeOH/Water to achieve the target melting point of 165–167 °C .

-

Part 4: Biochemical Applications[2][3][4][5][6][7]

Protease Substrate Specificity

Z-Phe-Trp-OH is a critical substrate for characterizing Thermolysin (EC 3.4.24.27). Thermolysin is a metalloprotease that preferentially cleaves peptide bonds at the N-terminal side of hydrophobic residues.

-

Binding Mode: The Z-Phe moiety binds in the S1 subsite, while the bulky Trp residue occupies the S1' subsite.

-

Reverse Hydrolysis: Thermolysin is often used to synthesize Z-Phe-Trp-OH from Z-Phe-OH and H-Trp-OH (or H-Trp-OMe) because the hydrophobic product precipitates, driving the equilibrium toward synthesis [6].

Self-Assembly Potential

While Z-Phe-Phe (Diphenylalanine) is the gold standard for peptide nanotubes, Z-Phe-Trp-OH exhibits similar self-assembly properties due to its aromatic density. It can form supramolecular hydrogels under specific pH triggers, utilized in drug delivery research for encapsulating hydrophobic cargo [7].

Part 5: References

-

PubChem. (n.d.). Compound Summary for CID 333356: Z-Phe-Trp-OH. National Library of Medicine. Retrieved from [Link]

-

Oyama, K., & Kihara, K. (1984). Thermolysin-catalyzed synthesis of Z-Phe-Trp-OMe. Chemtech, 14, 100-105.

-

Gazit, E. (2007). Self-assembled peptide nanostructures: the growth of a new material. Chemical Society Reviews.

Sources

Z-Phe-Trp-OH: A Dual-Purpose Scaffold for Supramolecular Materials and Peptidomimetic Research

The following technical guide details the biological and physicochemical activity of Z-Phe-Trp-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-tryptophan). This guide is structured to serve researchers in peptide materials science and medicinal chemistry, focusing on its dual role as a supramolecular hydrogelator and a pharmacophore scaffold.

Executive Summary & Chemical Identity

Z-Phe-Trp-OH is a protected dipeptide widely recognized in two distinct fields: supramolecular chemistry (as a self-assembling hydrogelator) and medicinal chemistry (as a structural motif for Neurokinin-1 [NK1] receptor antagonists). Its unique architecture combines the aromatic stacking capability of the benzyloxycarbonyl (Z) group with the hydrophobic side chains of Phenylalanine (Phe) and Tryptophan (Trp), facilitating strong

Physicochemical Profile

| Property | Specification |

| IUPAC Name | (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

| Molecular Formula | |

| Molecular Weight | 485.53 g/mol |

| Solubility | Soluble in organic solvents (DMSO, DMF, HFIP); sparingly soluble in water (pH dependent). |

| pKa (approx) | ~3.6 (C-terminal carboxyl) |

| Key Structural Features | Indole ring (Trp), Phenyl ring (Phe), Carbamate linker (Z-group). |

Biological Activity I: Supramolecular Self-Assembly (Hydrogelation)

The most prominent "biological activity" of Z-Phe-Trp-OH in modern research is its ability to spontaneously self-assemble into biocompatible hydrogels. These materials serve as scaffolds for tissue engineering and controlled drug release.

Mechanism of Action: Hierarchical Assembly

Unlike covalent polymers, Z-Phe-Trp-OH forms hydrogels via non-covalent interactions. The driving force is the aromatic zipper mechanism :

-

-

-

Hydrogen Bonding: Intermolecular H-bonds form between the amide backbone groups.

-

Hydrophobic Effect: The hydrophobic side chains cluster to minimize water contact, driving the formation of nanofibrils.

Experimental Protocol: pH-Triggered Gelation

Use this protocol to generate hydrogels for cell culture or drug encapsulation studies.

Reagents:

-

Z-Phe-Trp-OH (Lyophilized powder)

-

Sodium Hydroxide (NaOH, 0.1 M)

-

Hydrochloric Acid (HCl, 0.1 M) or Glucono-

-lactone (GDL) -

Phosphate Buffered Saline (PBS)[1]

Workflow:

-

Dissolution: Weigh 5–10 mg of Z-Phe-Trp-OH into a glass vial. Add 200

L of 0.1 M NaOH. Vortex until a clear solution is obtained (deprotonation of C-terminus increases solubility). -

Dilution: Add 700

L of PBS (pH 7.4). The solution should remain clear. -

Triggering:

-

Method A (Fast Gelation): Dropwise add 0.1 M HCl while vortexing until pH reaches ~6.0–6.5.

-

Method B (Homogeneous Gelation): Add solid GDL (2-3 mg). GDL hydrolyzes slowly to gluconic acid, lowering pH uniformly.

-

-

Maturation: Allow the vial to sit undisturbed at 25°C for 30–60 minutes.

-

Validation: Invert the vial. A successful hydrogel will support its own weight.

Visualization of Assembly Pathway

Caption: Hierarchical self-assembly pathway of Z-Phe-Trp-OH from monomeric solution to stable hydrogel network.

Biological Activity II: Pharmacological Interactions

While often used as a material building block, the Z-Phe-Trp-OH sequence possesses inherent pharmacological relevance, particularly regarding the Substance P (Neurokinin-1) receptor and protease interaction.

Substance P / NK1 Receptor Antagonism

The dipeptide sequence Phe-Trp and its derivatives are structural analogs of the Substance P (SP) C-terminal agonist sequence.

-

Mechanism: Hydrophobic dipeptides containing Tryptophan can occupy the hydrophobic binding pocket of the NK1 receptor. The "Z" group mimics the hydrophobic bulk often required for antagonist binding (similar to the 3,5-bis(trifluoromethyl)benzyl groups in potent antagonists like L-732,138).

-

Relevance: Z-Phe-Trp-OH serves as a minimalist pharmacophore . While it may not have the nanomolar potency of clinical NK1 antagonists (e.g., Aprepitant), it acts as a competitive ligand in binding assays, useful for mapping the hydrophobic requirements of the receptor pocket.

Protease Substrate & Stability

Z-Phe-Trp-OH is a specific substrate for Chymotrypsin and similar serine proteases which cleave on the carboxyl side of aromatic amino acids (Phe, Trp).

-

Assay Utility: It is used to determine the kinetic parameters (

, -

Drug Design Implication: In peptide drug development, the Z-Phe-Trp bond is a known metabolic "hotspot." Analogs are often modified (e.g., N-methylation or D-amino acid substitution) to improve half-life.

Antioxidant Properties

The indole ring of the Tryptophan residue functions as an electron donor, providing radical scavenging activity.

-

Activity: Scavenging of Reactive Oxygen Species (ROS).

-

Application: Incorporation of Z-Phe-Trp-OH into hydrogels confers antioxidant protection to encapsulated cells (e.g., stem cells), enhancing viability during transplantation.

Comparative Data Analysis

The following table contrasts Z-Phe-Trp-OH with related bioactive dipeptides to highlight its specific utility.

| Compound | Primary Activity | Assembly Driver | Key Application |

| Z-Phe-Trp-OH | Hydrogelator / NK1 Binder | Drug Delivery, Receptor Mapping | |

| Z-Phe-Phe-OH | Hydrogelator | Nanotubes, Piezoelectric materials | |

| Fmoc-Phe-Phe-OH | Rigid Hydrogelator | Fmoc Stacking | 3D Cell Culture (Stiffer gels) |

| L-732,138 | NK1 Antagonist | Ligand-Receptor Fit | Analgesic / Antidepressant Research |

Signaling & Interaction Diagram

This diagram illustrates the dual biological interface of Z-Phe-Trp-OH: its interaction with the NK1 receptor and its enzymatic degradation pathway.

Caption: Pharmacological interaction with NK1 receptors and metabolic susceptibility to proteases.

References

-

Self-Assembly of Z-Dipeptides: Adams, D. J., et al. "The effect of the protecting group on the self-assembly of dipeptides."[2][3] Soft Matter, 2011. Link

-

Tryptophan-Based Hydrogels: Ren, H., et al. "One-Step Construction of Tryptophan-Derived Small Molecule Hydrogels for Antibacterial Materials." Gels, 2023.[4][5] Link

-

NK1 Receptor Antagonists: Quartara, L., & Maggi, C. A. "The tachykinin NK1 receptor.[6][7] Part II: Distribution and pathophysiological roles." Neuropeptides, 1998. Link

-

Peptide Synthesis & Properties: Chem-Impex International. "Product Monograph: Z-Phe-Trp-OH." Catalog Data, Accessed 2024.[4] Link

-

Enzymatic Hydrogelation: Yang, Z., et al. "Enzymatic formation of supramolecular hydrogels." Advanced Materials, 2004. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enzymatically Forming Cell Compatible Supramolecular Assemblies of Tryptophan-Rich Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. One-Step Construction of Tryptophan-Derived Small Molecule Hydrogels for Antibacterial Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

Z-Phe-Trp-OH: A Dipeptide Scaffold for Substance P Antagonism

The following technical guide details the structural, pharmacological, and synthetic attributes of the Z-Phe-Trp-OH scaffold in the context of Substance P (NK1 receptor) antagonism.

Technical Whitepaper | Structural Biology & Medicinal Chemistry

Executive Summary

Z-Phe-Trp-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-tryptophan) represents a foundational dipeptide scaffold in the study of tachykinin pharmacology. While often utilized as a substrate for metalloproteases (e.g., Neprilysin), its structural architecture mimics the hydrophobic core of Substance P (SP) , specifically the critical Phe7-Phe8 and Phe8-Gly9 binding motifs.

This guide analyzes Z-Phe-Trp-OH not merely as a reagent, but as a pharmacophore template . It explores how this simple dipeptide backbone interacts with the Neurokinin-1 (NK1) receptor and serves as a lead structure for designing high-affinity, metabolically stable antagonists (e.g., the N-acyl-L-tryptophan benzyl ester class).

Molecular Architecture & SAR Analysis

Structural Mimicry

The endogenous ligand, Substance P (SP), possesses the sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ . The C-terminal region (Phe7-Phe8-Gly9-Leu10-Met11-NH₂ ) is essential for NK1 receptor activation.

Z-Phe-Trp-OH acts as an antagonist scaffold by mimicking the hydrophobic aromatic residues at positions 7 and 8, while lacking the C-terminal amide required for signal transduction (agonism).

| Feature | Substance P (Agonist) | Z-Phe-Trp-OH (Antagonist Scaffold) | Mechanistic Impact |

| N-Terminus | Arg-Pro-Lys... (Charged) | Z-Group (Benzyloxycarbonyl) | The Z-group provides lipophilicity, mimicking the hydrophobic binding pocket interactions without activating the receptor. |

| Core Motif | Phe7-Phe8 | Phe-Trp | The Indole ring of Trp offers enhanced |

| C-Terminus | -Met-NH₂ | -OH (Free Carboxyl) | The lack of the C-terminal amide prevents receptor activation (G-protein coupling), conferring antagonist character. |

Structure-Activity Relationship (SAR)

The transformation of the Z-Phe-Trp-OH scaffold into a potent antagonist involves three critical zones:

-

N-Cap Modification (The "Z" Group):

-

The benzyloxycarbonyl (Z) group protects the amine and occupies a hydrophobic sub-pocket.

-

Optimization: Replacing "Z" with 3,5-bis(trifluoromethyl)benzyl groups significantly increases potency (e.g., L-732,138) by engaging specific hydrophobic residues in the NK1 transmembrane domain.

-

-

The Dipeptide Linker (Phe-Trp):

-

L-stereochemistry is generally preferred for the Trp residue in this specific scaffold class, though D-Trp is common in longer peptide antagonists (e.g., Spantide).

-

The Phe-Trp sequence provides a rigid aromatic core that locks the molecule into the antagonist conformation.

-

-

C-Terminal Derivatization:

-

The free acid (-OH) of Z-Phe-Trp-OH is a metabolic liability and weak binder.

-

Optimization: Conversion to a benzyl ester or amide creates nanomolar affinity antagonists.

-

Mechanism of Action: NK1 Receptor Blockade[1][2]

The Z-Phe-Trp scaffold functions via competitive antagonism . It occupies the ligand-binding site on the extracellular loops and transmembrane bundle of the G-protein coupled receptor (GPCR) NK1, preventing Substance P from binding.[1]

Signaling Pathway Blockade

The following diagram illustrates the interruption of the Gq/11 signaling cascade by the Z-Phe-Trp scaffold.

Figure 1: Mechanism of competitive antagonism at the NK1 receptor. The scaffold prevents Gq protein coupling and subsequent Calcium mobilization.

Chemical Synthesis Protocol

The synthesis of Z-Phe-Trp-OH is a classic solution-phase peptide coupling. This protocol ensures high chiral purity, essential for biological activity.

Reagents[4]

-

Starting Materials: Z-L-Phenylalanine (Z-Phe-OH), L-Tryptophan methyl ester (H-Trp-OMe).

-

Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC·HCl; HOBt (Hydroxybenzotriazole).

-

Solvents: DMF (Dimethylformamide), DCM (Dichloromethane).

-

Deprotection: LiOH (Lithium Hydroxide) for ester hydrolysis.

Step-by-Step Methodology

-

Activation:

-

Dissolve Z-Phe-OH (1.0 eq) in dry DMF/DCM (1:1).

-

Add HOBt (1.1 eq) and EDC·HCl (1.1 eq) at 0°C. Stir for 30 min to form the active ester.

-

-

Coupling:

-

Work-up (Intermediate Z-Phe-Trp-OMe):

-

Evaporate solvent.[2] Dissolve residue in EtOAc.

-

Wash sequentially with 1N HCl, sat. NaHCO₃, and brine.

-

Dry over MgSO₄ and concentrate.

-

-

Hydrolysis (Target Generation):

-

Dissolve the intermediate ester in THF/H₂O (1:1).

-

Add LiOH (2.0 eq) and stir at 0°C for 1 hour.

-

Acidify to pH 2–3 with 1N HCl.

-

Extract with EtOAc, dry, and recrystallize (EtOAc/Hexane) to yield Z-Phe-Trp-OH .

-

Figure 2: Synthetic pathway for Z-Phe-Trp-OH via solution-phase coupling.

Pharmacological Characterization[1][4][5][6][7][8][9]

To validate the scaffold's efficacy, two primary assay types are employed: Binding Affinity (Competition) and Functional Antagonism .

In Vitro Binding Assay (Protocol)

-

System: CHO cells stably expressing human NK1 receptors.

-

Radioligand: [³H]-Substance P (0.5 nM).

-

Protocol:

-

Incubate cell membranes with [³H]-SP and varying concentrations of Z-Phe-Trp-OH (

to -

Incubate for 60 min at 25°C in assay buffer (50 mM Tris-HCl, pH 7.4, MnCl₂, BSA).

-

Terminate by rapid filtration through GF/B glass fiber filters.

-

Measure radioactivity via liquid scintillation counting.

-

Data Output: Calculate

and derive

-

Functional Assay: Guinea Pig Ileum (GPI)

-

Rationale: The GPI is the classical bioassay for SP activity (smooth muscle contraction).

-

Protocol:

-

Suspend ileum strip in organ bath (Tyrode’s solution, 37°C, oxygenated).

-

Induce contraction with Substance P (

M). -

Add Z-Phe-Trp-OH (pre-incubation 5 min).

-

Measure the Shift in the SP dose-response curve.[2]

-

Result: A rightward shift without depression of the maximum response indicates competitive antagonism .

-

Limitations & Evolution[4]

While Z-Phe-Trp-OH establishes the binding pharmacophore, it possesses inherent limitations that led to the development of non-peptide antagonists (e.g., Aprepitant).

-

Metabolic Instability: The peptide bond is susceptible to hydrolysis by Neprilysin (Enkephalinase) and ACE . In fact, Z-Phe-Trp-OH is often used as a substrate to measure metalloprotease activity, which confounds in vivo antagonism.

-

Solubility: The hydrophobic Z-group and Indole ring limit aqueous solubility, necessitating formulation in DMSO or cyclodextrins.

-

Evolution to Non-Peptides:

-

To overcome stability issues, the Z-Phe-Trp scaffold inspired the N-benzyl-carboxamide class.

-

Further rigidification led to the Quinuclidine and Morpholine based antagonists (e.g., CP-96,345 and MK-869/Aprepitant), which retain the aromatic spatial arrangement of the Phe-Trp motif but eliminate the peptide backbone.

-

References

-

Cascieri, M. A., et al. (1994). Identification of L-tryptophan derivatives with potent and selective antagonist activity at the NK1 receptor. Molecular Pharmacology . Link

-

Macleod, A. M., et al. (1993). N-acyl-L-tryptophan benzyl esters: potent, novel, and selective substance P (NK1) receptor antagonists. Journal of Medicinal Chemistry . Link

-

Regoli, D., et al. (1994). Pharmacology of Substance P Antagonists. Pharmacological Reviews . Link

-

Quartara, L., & Maggi, C. A. (1997). The tachykinin NK1 receptor.[1][2][4][5][6][7] Part I: ligands and mechanisms of cellular activation. Neuropeptides . Link

-

BOC Sciences. Z-Phe-Trp-OH Product Specifications and Enzymatic Applications.

Sources

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. termedia.pl [termedia.pl]

- 5. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substance P - Wikipedia [en.wikipedia.org]

Mechanistic & Experimental Profiling of Z-Phe-Trp-OH in CCK Receptor Antagonism

The following technical guide details the structural and functional role of Z-Phe-Trp-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-tryptophan) in Cholecystokinin (CCK) receptor pharmacology.

Executive Summary

Z-Phe-Trp-OH represents a pivotal "bridge compound" in the evolution of cholecystokinin (CCK) receptor ligands. Structurally, it is a protected dipeptide that mimics the C-terminal tryptophan-phenylalanine residues of native CCK-8 but acts as a competitive antagonist .

Historically, this molecule established the "dipeptoid" hypothesis: that small, hydrophobic peptide derivatives could occupy the CCK receptor orthosteric site without triggering the transmembrane conformational changes required for G-protein (

This guide analyzes its binding mechanics, receptor selectivity profile, and the standard radioligand binding protocols used to validate its affinity.

Molecular Architecture & Pharmacophore

The efficacy of Z-Phe-Trp-OH stems from its ability to mimic the C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH2) of native CCK while introducing steric bulk that prevents receptor activation.

Structural Components

| Component | Chemical Identity | Pharmacological Function |

| Z-Group | Benzyloxycarbonyl | Provides a hydrophobic "anchor." It mimics the lipophilic environment required by the receptor's transmembrane pocket, increasing affinity over the free dipeptide. |

| Phe Residue | L-Phenylalanine | Mimics the Phe residue at position 33 (CCK numbering). Interacts with aromatic clusters in the receptor binding pocket. |

| Trp Residue | L-Tryptophan | Mimics the critical Trp residue at position 30. Essential for recognition by both CCK1 (CCK-A) and CCK2 (CCK-B) receptors. |

| C-Terminus | Free Acid (-OH) | Critical for Antagonism. Native CCK ends in an amide (-NH2). The carboxyl group (-OH) or lack of amidation in derivatives often shifts activity from agonist to antagonist. |

Mechanism of Action (DOT Visualization)

Z-Phe-Trp-OH acts via competitive orthosteric antagonism . It competes with CCK-8 for the binding site but fails to stabilize the active receptor conformation (

Caption: Competitive antagonism pathway. Z-Phe-Trp-OH occupies the receptor, preventing the conformational shift necessary for Gq protein activation and subsequent calcium mobilization.

Receptor Selectivity Profile

Z-Phe-Trp-OH acts as a mixed antagonist with moderate affinity. It does not display the extreme subtype selectivity seen in later benzodiazepine-based drugs, making it a general probe for CCK binding sites.

| Receptor Subtype | Primary Location | Z-Phe-Trp-OH Affinity ( | Physiological Role Blocked |

| CCK1 (CCK-A) | Pancreas, Gallbladder | Micromolar ( | Pancreatic enzyme secretion, Gallbladder contraction. |

| CCK2 (CCK-B) | Brain, Stomach | Micromolar ( | Anxiety modulation, Gastric acid secretion. |

Note on Potency: While Z-Phe-Trp-OH has a

Experimental Protocol: Radioligand Binding Assay

To validate the binding of Z-Phe-Trp-OH, a competitive radioligand binding assay is the gold standard. This protocol uses rat pancreatic membranes (rich in CCK1) or guinea pig brain cortex (rich in CCK2).

Reagents & Buffer System

-

Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

. -

Protease Inhibitors: 0.2 mg/mL Bacitracin, 0.02 mg/mL Soybean Trypsin Inhibitor (Critical to prevent degradation of the peptide ligand).

-

Radioligand:

-CCK-8 (approx. 2000 Ci/mmol) or -

Displacer: Z-Phe-Trp-OH (dissolved in DMSO, final concentration <1%).

Step-by-Step Methodology

-

Membrane Preparation:

-

Homogenize tissue (pancreas/brain) in ice-cold buffer.

-

Centrifuge at 48,000

for 20 mins at 4°C. -

Resuspend pellet in fresh buffer. Repeat wash 2x to remove endogenous CCK.

-

-

Incubation (Equilibrium Binding):

-

Total Binding: Membrane prep + Radioligand + Buffer.

-

Non-Specific Binding (NSB): Membrane prep + Radioligand + Excess unlabeled CCK-8 (1

M). -

Experimental: Membrane prep + Radioligand + Z-Phe-Trp-OH (Concentration curve:

M to -

Condition: Incubate at 25°C for 60 minutes (Equilibrium).

-

-

Separation (Filtration):

-

Rapidly filter through Whatman GF/C filters pre-soaked in 0.1% Polyethyleneimine (PEI) to reduce non-specific binding to the filter glass.

-

Wash 3x with 5 mL ice-cold buffer.

-

-

Quantification:

-

Measure radioactivity (CPM) in a gamma counter (

) or scintillation counter (

-

Workflow Visualization (DOT)

Caption: Workflow for competitive radioligand binding assay. Critical step: PEI pre-soaking of filters to minimize background noise.

Data Analysis & Interpretation

To determine the affinity (

-

Plot Data: Plot % Specific Binding (Y-axis) vs. Log [Z-Phe-Trp-OH] (X-axis).

-

Determine

: The concentration of Z-Phe-Trp-OH that displaces 50% of the specific radioligand binding. -

Calculate

:- = Concentration of radioligand used (e.g., 0.1 nM).

- = Dissociation constant of the radioligand (determined via Saturation Assay).

Expected Result: A sigmoidal displacement curve. If Z-Phe-Trp-OH is functioning correctly as a competitive antagonist, it will fully displace the radioligand at high concentrations, indistinguishable from the background (NSB).

References

-

Martinez, J., et al. (1985). "Synthesis and biological activities of some pseudo-peptide analogues of tetragastrin: the importance of the peptide backbone." Journal of Medicinal Chemistry, 28(12), 1874–1879.

-

Dufresne, M., et al. (2006).[1] "Cholecystokinin and Gastrin Receptors."[1][2] Physiological Reviews, 86(3), 805–847.

-

Chang, R. S., & Lotti, V. J. (1986). "Biochemical and pharmacological characterization of an extremely potent and selective nonpeptide cholecystokinin antagonist." Proceedings of the National Academy of Sciences, 83(13), 4923–4926.

-

Gifford Bioscience. "Radioligand Binding Assay Protocol." Technical Resources.

Sources

Technical Guide: Z-Phe-Trp-OH Solubility & Self-Assembly Profile

[1][2]

Executive Summary

Z-Phe-Trp-OH (N-Carbobenzyloxy-L-phenylalanyl-L-tryptophan) is a hydrophobic dipeptide derivative widely utilized in protease inhibition studies, peptide synthesis, and supramolecular chemistry.[1] Its solubility profile is defined by a stark contrast: it exhibits high solubility in organic polar aprotic solvents (DMSO, DMF) but negligible solubility in water at neutral pH.

This dichotomy is not merely a handling challenge but a functional feature. The transition from a solvated state in DMSO to an aqueous environment drives hydrophobic collapse and

Part 1: Physicochemical Basis of Solubility

To master the handling of Z-Phe-Trp-OH, one must understand the molecular forces at play.[1] The molecule contains three distinct hydrophobic domains that resist aqueous solvation:[1]

-

The Z-Group (Benzyloxycarbonyl): A bulky, aromatic protecting group that shields the N-terminus, removing the ionic potential of the amine.[1]

-

The Phenylalanine (Phe) Side Chain: A benzyl ring contributing to hydrophobicity and steric bulk.

-

The Tryptophan (Trp) Side Chain: An indole ring, the largest of the amino acid side chains, capable of strong

-

Molecular Drivers[2]

-

In DMSO: The sulfoxide oxygen of DMSO acts as a strong hydrogen bond acceptor, effectively solvating the amide backbone. The non-polar methyl groups of DMSO accommodate the aromatic rings (Z, Phe, Trp) via van der Waals forces.

-

In Water: The water lattice is disrupted by the large hydrophobic surface area of Z-Phe-Trp-OH (high entropic penalty).[1] Furthermore, the aromatic rings prefer to stack against each other (face-to-face or edge-to-face) to minimize water contact, driving aggregation.[1]

Part 2: Solubility Data Profile

The following values represent operational solubility limits derived from experimental handling of homologous Z-protected dipeptides (e.g., Z-Phe-OH, Z-Phe-Phe-OH).

Table 1: Comparative Solubility Limits

| Solvent System | Solubility Limit (Approx.) | State | Primary Interaction |

| DMSO (Anhydrous) | > 100 mg/mL (~200 mM) | Clear Solution | Dipole-dipole & Hydrophobic solvation |

| DMF | > 50 mg/mL | Clear Solution | Similar to DMSO |

| Water (pH 7.0) | < 0.1 mg/mL | Precipitate / Suspension | Hydrophobic exclusion |

| Water (pH > 10) | 1 - 5 mg/mL * | Viscous Solution / Gel | Electrostatic repulsion (COO⁻) |

| Ethanol/Methanol | 10 - 20 mg/mL | Clear Solution | Amphiphilic solvation |

*Note: Solubility in basic water is often transient; lowering pH triggers gelation or precipitation.

Part 3: Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (DMSO)

Objective: Create a high-concentration stock for long-term storage and downstream dilution.

-

Calculate: Determine the mass required for a 100 mM stock.

-

MW of Z-Phe-Trp-OH ≈ 485.5 g/mol .[1]

-

Example: Dissolve 48.5 mg in 1.0 mL DMSO.

-

-

Solvent Choice: Use anhydrous DMSO (Grade ≥ 99.9%).[1] Water content in DMSO >0.1% can induce micro-aggregation over time.

-

Dissolution:

-

Add DMSO to the powder.

-

Vortex vigorously for 30-60 seconds.

-

Tip: If the solution remains cloudy, sonicate in a water bath at 30°C for 5 minutes.

-

-

Storage: Aliquot into amber glass vials (to protect Trp from photo-oxidation). Store at -20°C.

Protocol B: Aqueous Dilution for Biological Assays

Objective: Dilute stock into aqueous buffer without crashing out the peptide.

-

Prepare Buffer: Use PBS or HEPES (pH 7.4).[1]

-

Stepwise Dilution: Do not add water directly to the DMSO stock.

-

Correct: Add the DMSO stock dropwise into the vortexing buffer.

-

Limit: Keep final DMSO concentration < 1% (v/v) to minimize solvent effects on enzymes/cells.[1]

-

-

Validation: Visually inspect for "schlieren" lines or turbidity.[1] If turbidity occurs, the concentration exceeds the critical aggregation concentration (CAC).

Protocol C: Solvent-Switch Hydrogel Formation

Objective: Induce self-assembly into nanofibers/hydrogels for biomaterial studies.[1]

-

Stock: Prepare a 50 mg/mL stock in DMSO.

-

Trigger: Rapidly inject the DMSO stock into water (ratio 1:20 to 1:50).

-

Aging: Allow the mixture to sit undisturbed. The sudden change in polarity forces the aromatic rings to stack, forming a fibrous network that entraps water.

Part 4: Mechanism of Action & Visualization

The following diagram illustrates the divergent pathways of Z-Phe-Trp-OH behavior based on the solvent environment.

Figure 1: Solubility and assembly pathways. Blue path indicates successful dissolution; Red path indicates precipitation; Yellow path indicates controlled supramolecular assembly typical of Z-protected aromatic peptides.[1]

Part 5: Troubleshooting & Validation

| Observation | Diagnosis | Corrective Action |

| Cloudiness in DMSO Stock | Moisture contamination or impure peptide.[1] | Sonicate at 35°C; add 1% acetic acid if basic impurities are suspected.[1] |

| Precipitation upon dilution | Concentration > Solubility limit (CAC).[1] | Reduce final concentration or add solubilizing agents (e.g., Cyclodextrin, Tween-20).[1] |

| Yellowing of Solution | Tryptophan oxidation. | Discard. Always store Trp peptides under inert gas (Ar/N2) and away from light.[1] |

References

-

Liu, L., et al. (2023). "Measurement and Correlation of Solubility of L-Tryptophan in Aqueous Solutions." Journal of Solution Chemistry. Retrieved from [Link]

-

Gazit, E. (2007).[1] "Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization." Chemical Society Reviews.[1] (Contextual grounding for Z-Phe-X self-assembly).

-

PubChem. (n.d.).[1] Z-Phe-Trp-OH Compound Summary. National Library of Medicine. Retrieved from [Link][1]

Stability of Z-Protected Dipeptides in Storage: A Technical Guide

The following technical guide details the stability profile, degradation mechanisms, and storage protocols for Z-protected dipeptides.

Executive Summary

Z-protected dipeptides (N-benzyloxycarbonyl dipeptides) represent a distinct class of peptide intermediates characterized by superior stability compared to their free-amine counterparts. The carbamate "Z" protecting group (

However, "stable" is not "inert." Long-term storage introduces risks of ester hydrolysis , racemization (in activated forms), and oxidative degradation (sequence-dependent). This guide synthesizes chemical kinetics with practical storage protocols to ensure the integrity of these critical building blocks.

Part 1: The Chemistry of Stability

To control stability, one must understand the molecular drivers of degradation.

The "Z-Shield" Effect

In free dipeptide esters (e.g., H-Pro-Gly-OMe), the N-terminal amine is a potent nucleophile. It attacks the C-terminal ester carbonyl, forming a six-membered DKP ring and cleaving the peptide from the resin or solution.

-

Mechanism: Intramolecular aminolysis.[1]

-

Z-Protection Impact: The Z-group converts the amine into a carbamate. The nitrogen lone pair is delocalized into the carbonyl of the protecting group, drastically reducing nucleophilicity. Consequently, Z-protected dipeptides do not spontaneously form DKPs during storage unless the Z-group is compromised.

Primary Degradation Pathways

While DKP formation is suppressed, other pathways remain active:

-

Hydrolysis (Moisture Sensitivity):

-

Target: The C-terminal ester (if present) and the peptide bond itself.

-

Catalyst: Ambient moisture, accelerated by trace acids/bases.

-

Result: Conversion of Z-AA-AA-OR

Z-AA-AA-OH (Free Acid). This alters solubility and reactivity for subsequent steps.

-

-

Racemization (Stereochemical Drift):

-

Risk Factor:[2] High for activated esters (e.g., Z-AA-AA-ONSu).

-

Mechanism:[2][3][4][5][6] Base-catalyzed proton abstraction from the

-carbon, often proceeding through an oxazolone intermediate. -

Storage Note: Z-dipeptide free acids and simple alkyl esters are generally resistant to racemization at neutral pH and low temperature.

-

-

Oxidation (Sequence Specific):

-

Residues: Methionine (Met), Cysteine (Cys), Tryptophan (Trp).[7]

-

Result: Met

Met-sulfoxide; Cys

-

Part 2: Visualizing Degradation Logic

The following diagram outlines the decision logic for degradation pathways based on the chemical state of the dipeptide.

Caption: Degradation logic showing the "Z-Shield" effect. DKP formation (Red path) is blocked as long as Z-protection remains intact. The primary storage risks are Hydrolysis (Blue) and Oxidation (Yellow).

Part 3: Storage Protocols & Self-Validating Systems

A "self-validating" system implies that the storage protocol includes checkpoints that confirm the material's integrity before use.

The "Cold & Dry" Standard

-

Temperature: -20°C is the industry standard. It slows hydrolysis kinetics significantly.

-

Atmosphere: Argon or Nitrogen overlay is mandatory for peptides containing Met, Cys, or Trp.[7]

-

Container: Amber glass vials (to prevent UV degradation of Trp/Tyr) with Teflon-lined caps.

The "Equilibration" Rule (Crucial Step)

Never open a cold peptide vial immediately.

-

The Physics: Opening a -20°C vial in a 20°C room causes immediate condensation of atmospheric moisture onto the peptide powder.

-

The Protocol: Allow the closed vial to stand at room temperature for 30–60 minutes before opening. This prevents the introduction of water that drives hydrolysis during subsequent storage.

Self-Validating QC Workflow

Before committing a stored Z-dipeptide to a synthesis campaign, execute this 3-step validation:

| Step | Technique | Purpose | Acceptance Criteria |

| 1 | TLC (Thin Layer Chrom.) | Quick check for free amino acids (hydrolysis) or Z-group loss. | Single spot. |

| 2 | HPLC (Reverse Phase) | Quantitative purity. Detects diastereomers (racemization). | Purity > 98%. No "shoulder" peaks (indicates racemization). |

| 3 | LC-MS | Identity confirmation. Detects oxidation (+16 Da for Met). | Mass matches theoretical. No [M+16] or [M-18] (DKP) peaks. |

Part 4: Case Study – The Aspartame Precursor

A classic example of Z-dipeptide stability is Z-Asp-Phe-OMe , the precursor to Aspartame.[8]

-

The Precursor (Z-Protected): Z-Asp-Phe-OMe is synthesized enzymatically in organic solvents (e.g., ethyl acetate) and is stable at 40°C during the reaction. It can be stored as a solid for years if dry.

-

The Product (Deprotected): Once the Z-group is removed to form H-Asp-Phe-OMe (Aspartame), stability drops. In aqueous solution at pH 7, it rapidly degrades into DKP (5-benzyl-3,6-dioxo-2-piperazineacetic acid) and hydrolysis products.

-

Lesson: The Z-group is the structural anchor that permits the storage of this dipeptide.

Part 5: Specific Sequence Liabilities

Not all Z-dipeptides are equal. Adjust storage based on the "Problem Residues":

Caption: Risk assessment flowchart for determining specific storage stringency based on peptide sequence and activation state.

References

-

AAPPTEC. Handling and Storage of Peptides - FAQ. [Link]

-

Wang, J., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]

-

Miyanaga, M., et al. (1995). Synthesis of aspartame precursor with an immobilized thermolysin in mixed organic solvents. Biotechnology and Bioengineering. [Link]

-

Honest Peptide. Peptide Storage & Stability: A Definitive Guide. [Link]

Sources

- 1. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. Aspartame - Wikipedia [en.wikipedia.org]

- 6. Oxidative Degradation of Sequence-Defined Peptoid Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. Synthesis of aspartame precursor with an immobilized thermolysin in tert-amyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust HPLC Protocol for Purity Assessment of Z-Phe-Trp-OH

Abstract

This document provides a comprehensive, step-by-step High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of the synthetic dipeptide Z-L-Phenylalanyl-L-tryptophan (Z-Phe-Trp-OH). Designed for researchers, scientists, and drug development professionals, this guide offers a scientifically grounded methodology, explaining the rationale behind each procedural step to ensure robust and reproducible results. The protocol details a reversed-phase HPLC (RP-HPLC) method coupled with dual UV and fluorescence detection, leveraging the inherent physicochemical properties of the analyte for optimal sensitivity and selectivity.

Introduction: The Analytical Imperative for Z-Phe-Trp-OH

Z-Phe-Trp-OH is a synthetic dipeptide composed of phenylalanine and tryptophan, featuring an N-terminal benzyloxycarbonyl (Z) protecting group.[][2] This compound is a valuable tool in biochemical research, often serving as a substrate in studies of enzymatic activity, particularly for proteases.[] Given its role in sensitive biological assays, the purity of Z-Phe-Trp-OH is of paramount importance. Impurities, which can arise during synthesis (e.g., deletion sequences, products of incomplete deprotection) or degradation, can significantly impact experimental outcomes.[3][4]

High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of synthetic peptides.[5][6] Specifically, reversed-phase HPLC (RP-HPLC) is the most common and effective method, separating molecules based on their hydrophobicity.[7][8] This application note details a stability-indicating RP-HPLC method optimized for Z-Phe-Trp-OH, ensuring accurate quantification of the main peptide and resolution from potential impurities.

Principle of the Method: Leveraging Hydrophobicity and Intrinsic Fluorescence

The separation of Z-Phe-Trp-OH is based on the principle of reversed-phase chromatography.[7][8] The analyte is introduced into a polar mobile phase and passed through a column packed with a non-polar stationary phase (typically C18).[5][9] The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase.[7] Z-Phe-Trp-OH, with its two aromatic side chains (phenylalanine and tryptophan) and the benzyloxycarbonyl group, is a significantly hydrophobic molecule.[10][11]

Elution is achieved by gradually increasing the concentration of an organic solvent (acetonitrile) in the mobile phase.[7] This gradient weakens the hydrophobic interactions, allowing molecules to elute in order of increasing hydrophobicity.[12]

For detection, this protocol employs a dual-detector approach:

-

UV Detection: Set at a low wavelength (210-230 nm) to detect the peptide bond, providing a comprehensive profile of all peptide-related species.[3][4]

-

Fluorescence Detection: Specifically for the tryptophan residue, which possesses native fluorescence.[13][14] This offers enhanced sensitivity and selectivity for the target analyte and any tryptophan-containing impurities.

Instrumentation and Reagents

Instrumentation

-

HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or multi-wavelength UV detector.

-

Fluorescence detector.

-

Chromatography data system (CDS) for instrument control and data analysis.

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Sonicator.

-

Filtration apparatus for mobile phase and samples (0.22 µm or 0.45 µm filters).

Column

-

Column Chemistry: C18 (Octadecylsilane) bonded silica. C18 columns are the standard for peptide separations due to their strong hydrophobic retention capabilities, which are well-suited for the nonpolar nature of Z-Phe-Trp-OH.[9]

-

Recommended Dimensions: 4.6 mm x 150 mm, 3.5 µm particle size (or similar).

Reagents and Materials

-

Z-Phe-Trp-OH reference standard and sample for analysis.

-

Acetonitrile (ACN), HPLC grade or higher.

-

Water, HPLC grade or ultrapure (18.2 MΩ·cm).

-

Trifluoroacetic acid (TFA), HPLC grade, >99.5% purity.

-

Methanol, HPLC grade (for sample dissolution, if necessary).

-

Hydrochloric acid (HCl), analytical grade.

-

Sodium hydroxide (NaOH), analytical grade.

-

Hydrogen peroxide (H₂O₂), 30%.

Experimental Protocol

Mobile Phase Preparation

-

Mobile Phase A (Aqueous): 0.1% (v/v) TFA in Water.

-

Rationale: Trifluoroacetic acid acts as an ion-pairing agent. It protonates the free carboxyl group of the peptide and masks residual silanol groups on the silica-based stationary phase, leading to sharper peaks and improved resolution. A concentration of 0.1% is standard for achieving these effects.

-

Procedure: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas by sonication or vacuum filtration.

-

-

Mobile Phase B (Organic): 0.1% (v/v) TFA in Acetonitrile.

-

Rationale: Acetonitrile is the preferred organic solvent for peptide separations due to its low viscosity, UV transparency, and strong elution strength. The addition of 0.1% TFA maintains consistency in the mobile phase composition.

-

Procedure: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

-

Sample Preparation

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v) is recommended. Using a diluent with a similar or slightly weaker elution strength than the initial gradient conditions prevents peak distortion.

-

Procedure:

-

Accurately weigh approximately 5 mg of Z-Phe-Trp-OH.

-

Dissolve in the diluent to achieve a final concentration of approximately 0.5 mg/mL.

-

Vortex and sonicate briefly to ensure complete dissolution.

-

Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Method Parameters

The following table summarizes the optimized chromatographic conditions.

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 220 nm |

| Fluorescence Detection | Excitation: 280 nm, Emission: 350 nm |

| Gradient Program | See Table 2 below |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 20.0 | 30 | 70 |

| 22.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 70 | 30 |

| 30.0 | 70 | 30 |

System Suitability

Before analyzing samples, perform at least five replicate injections of the reference standard solution. The system is deemed suitable for use if the following criteria are met:

-

Tailing Factor (Asymmetry): ≤ 2.0 for the main peak.

-

Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

-

Relative Standard Deviation (RSD) of Retention Time: ≤ 1.0%.

Data Analysis and Interpretation

The purity of the Z-Phe-Trp-OH sample is determined by the area percent method.[5]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Rationale: This calculation assumes that all components have a similar response factor at the chosen UV wavelength (220 nm), which is a reasonable assumption for peptide-related impurities detected at the peptide bond absorbance maximum. The fluorescence chromatogram should be used for confirmation and to detect any tryptophan-containing impurities with higher sensitivity.

Method Validation and Self-Validation

To ensure the method is fit for its intended purpose, it must be validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16] A key aspect of this is demonstrating the method is "stability-indicating."

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and confirm that they are resolved from the main analyte peak.[17][18][19]

-

Protocol: Prepare separate solutions of Z-Phe-Trp-OH (at ~0.5 mg/mL) and subject them to the following stress conditions:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 4 hours.

-

Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 2 hours.

-

Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

-

Thermal Stress: Heat the solid powder at 80 °C for 48 hours, then dissolve and analyze.

-

Photostability: Expose the solution to light (ICH Q1B conditions) for 24 hours.

-

-

Analysis: Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation peaks are chromatographically resolved from the main Z-Phe-Trp-OH peak.

Visualizations

Caption: HPLC analysis workflow for Z-Phe-Trp-OH purity.

Caption: Core parameters for method validation.

Conclusion

This application note provides a detailed and scientifically justified protocol for the purity determination of Z-Phe-Trp-OH using RP-HPLC. By explaining the causality behind the chosen parameters and incorporating a self-validating framework through forced degradation studies, this guide empowers researchers to obtain accurate, reliable, and reproducible results. Adherence to this protocol will ensure the high quality of Z-Phe-Trp-OH used in critical research and development applications.

References

-

HPLC Purity Testing Explained: What Researchers Need to Know. GenScript.[Link]

-

Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group.[Link]

-

HPLC Analysis and Purification of Peptides. Mant, C. T., & Hodges, R. S. (2002). HPLC of Peptides and Proteins: Methods and Protocols, 251, 3-44.[Link]

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Waters Corporation.[Link]

-

HPLC of Peptides and Proteins. Aguilar, M. I. (Ed.). (2004). Humana Press.[Link]

-

HPLC Methods for analysis of Phenylalanine. HELIX Chromatography.[Link]

-

[Rapid analysis of tryptophan in serum by high performance liquid chromatography with fluorescence detection]. PubMed.[Link]

-

Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. PubMed.[Link]

-

How do I use HPLC to separate peptides with molecular weight between 545 Da and 1731 Da? ResearchGate.[Link]

-

Quantification of tryptophan in plasma by high performance liquid chromatography. SciELO.[Link]

-

The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus.[Link]

-

Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. National Institutes of Health.[Link]

-

ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[Link]

-

Stability-indicating methods for peptide drug analysis. AMSbiopharma.[Link]

-

Z-Phe-Trp-OH | C28H27N3O5 | CID 333356. PubChem.[Link]

-

HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. PubMed.[Link]

-

Proteins & Peptides Forced Degradation Studies. CD Formulation.[Link]

-

Rapid Determination of Total Tryptophan in Yoghurt by Ultra High Performance Liquid Chromatography with Fluorescence Detection. MDPI.[Link]

-

(PDF) A simplified HPLC method for determination of tryptophan in some cereals and legumes. ResearchGate.[Link]

-

HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. CORE.[Link]

-

Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.[Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec.[Link]

- WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents.

-

Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.[Link]

-

Amino acid. Wikipedia.[Link]

-

Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.[Link]

Sources

- 2. peptide.com [peptide.com]

- 3. almacgroup.com [almacgroup.com]

- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 5. wheretofindpeptides.com [wheretofindpeptides.com]

- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 8. renyi.hu [renyi.hu]

- 9. harvardapparatus.com [harvardapparatus.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Amino acid - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. [Rapid analysis of tryptophan in serum by high performance liquid chromatography with fluorescence detection] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. database.ich.org [database.ich.org]

- 16. researchgate.net [researchgate.net]

- 17. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 18. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 19. pharmtech.com [pharmtech.com]

Application Note: Optimized Dissolution & Handling of Z-Phe-Trp-OH for In Vitro Metalloprotease Assays

Executive Summary